Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Overview
Description
Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo pyridines, have been found to interact with various biological targets, including glutamate receptors . These receptors play a crucial role in neurotransmission in the central nervous system.
Mode of Action
The dimroth rearrangement, a common reaction in the synthesis of condensed pyrimidines, involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
For instance, 1,2,4-triazolo pyridines have been associated with the inhibition of ADP-induced platelet aggregation .
Pharmacokinetics
Compounds with similar structures have shown favorable pharmacodynamic and pharmacokinetic attributes .
Result of Action
Compounds with similar structures have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Action Environment
The synthesis of similar compounds has been found to be influenced by reaction temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields .
Industrial Production Methods
the scalability of the microwave-mediated synthesis suggests potential for industrial application, provided that the reaction conditions can be optimized for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
1,2,3-Triazole: Exhibits a wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is unique due to its specific structure, which imparts distinct biological activities.
Properties
IUPAC Name |
ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-10-7-5-3-4-6-12(7)8/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVAZUJHTLUMLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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